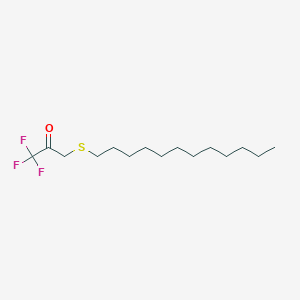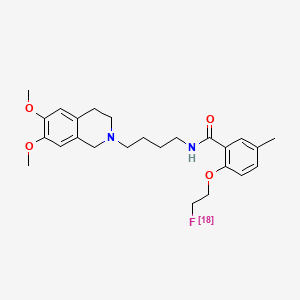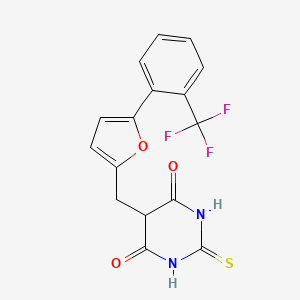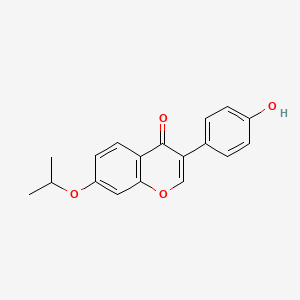
1,3-Propanediol, 2-((3-fluoranthenylmethyl)amino)-2-methyl-, hydrochloride
Vue d'ensemble
Description
BW-773U82, également connu sous le nom de chlorhydrate de 2-(3-fluoranthénylméthylamino)-2-méthyl-1,3-propanediol, est un composé appartenant à la famille des arylméthylaminopropanediols. Ce composé a montré une activité antitumorale significative dans les systèmes tumoraux in vitro et in vivo. Il est un dérivé du fluoranthène et a été étudié pour son utilisation potentielle dans le traitement du cancer en raison de sa capacité à s'intercaler avec l'ADN et à inhiber la synthèse de l'ADN .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du BW-773U82 implique la réaction du fluoranthène avec la méthylamine et le 1,3-propanediol. Les conditions de réaction comprennent généralement l'utilisation d'un solvant tel que le méthanol ou l'éthanol, et la réaction est réalisée sous reflux. Le produit est ensuite purifié en utilisant des techniques telles que la recristallisation ou la chromatographie .
Méthodes de production industrielle
La production industrielle du BW-773U82 suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et de systèmes à écoulement continu pour assurer une production efficace. Le processus de purification est également mis à l'échelle, utilisant des systèmes de chromatographie industrielle pour obtenir le produit final avec une pureté élevée .
Analyse Des Réactions Chimiques
Types de réactions
BW-773U82 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former divers produits d'oxydation.
Réduction : Les réactions de réduction peuvent convertir BW-773U82 en ses formes réduites.
Substitution : Le composé peut subir des réactions de substitution, où l'un de ses groupes fonctionnels est remplacé par un autre.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogènes ou les agents alkylants.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du BW-773U82 peut conduire à la formation de dérivés du fluoranthène avec des groupes fonctionnels supplémentaires contenant de l'oxygène .
Applications de la recherche scientifique
BW-773U82 a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier l'intercalation de l'ADN et ses effets sur la synthèse de l'ADN.
Biologie : Étudié pour son potentiel à inhiber la croissance des cellules cancéreuses en interférant avec la réplication de l'ADN.
Médecine : Enquête en tant qu'agent antitumoral potentiel dans les essais cliniques.
Industrie : Utilisé dans le développement de nouveaux médicaments anticancéreux et comme composé de référence en recherche pharmaceutique
Mécanisme d'action
Le mécanisme d'action du BW-773U82 implique sa capacité à s'intercaler avec l'ADN, ce qui perturbe le fonctionnement normal des enzymes telles que la topoisomérase II et les ADN polymérases. Cela conduit à l'inhibition de la synthèse de l'ADN et à l'induction de cassures de l'ADN, entraînant finalement la mort cellulaire. Les cibles moléculaires du composé comprennent la gyrase de l'ADN bactérien, l'ADN polymérase et la topoisomérase II .
Applications De Recherche Scientifique
BW-773U82 has several scientific research applications, including:
Chemistry: Used as a model compound for studying DNA intercalation and its effects on DNA synthesis.
Biology: Studied for its potential to inhibit the growth of cancer cells by interfering with DNA replication.
Medicine: Investigated as a potential antitumor agent in clinical trials.
Industry: Used in the development of new anticancer drugs and as a reference compound in pharmaceutical research
Mécanisme D'action
The mechanism of action of BW-773U82 involves its ability to intercalate with DNA, which disrupts the normal functioning of enzymes such as topoisomerase II and DNA polymerases. This leads to the inhibition of DNA synthesis and the induction of DNA strand breaks, ultimately resulting in cell death. The compound’s molecular targets include bacterial DNA gyrase, DNA polymerase, and topoisomerase II .
Comparaison Avec Des Composés Similaires
BW-773U82 fait partie d'une série de composés appelés arylméthylaminopropanediols. Des composés similaires comprennent :
Crisnatol (BW-770U82) : Un autre intercalateur de l'ADN avec une activité antitumorale.
BW-502U83 : Un composé apparenté ayant des propriétés de liaison à l'ADN similaires.
91U86 : Un dérivé de la N-méthyl-5-benzocarbazole avec une activité antitumorale puissante
Comparé à ces composés, BW-773U82 a montré une toxicité moindre pour le système nerveux central et une activité antitumorale significative, ce qui en fait un candidat prometteur pour un développement ultérieur .
Propriétés
Numéro CAS |
96404-51-2 |
|---|---|
Formule moléculaire |
C21H22ClNO2 |
Poids moléculaire |
355.9 g/mol |
Nom IUPAC |
2-(fluoranthen-3-ylmethylamino)-2-methylpropane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C21H21NO2.ClH/c1-21(12-23,13-24)22-11-14-9-10-19-17-6-3-2-5-16(17)18-8-4-7-15(14)20(18)19;/h2-10,22-24H,11-13H2,1H3;1H |
Clé InChI |
XPSPHVAGYMFPFA-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)(CO)NCC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC=C43.Cl |
| 96404-51-2 | |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details


















Synthesis routes and methods II
Procedure details


















Synthesis routes and methods III
Procedure details


















Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
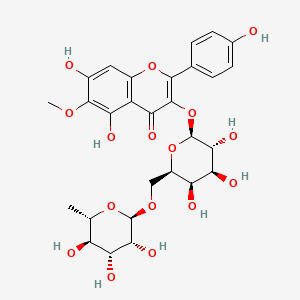

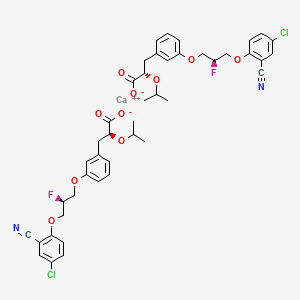
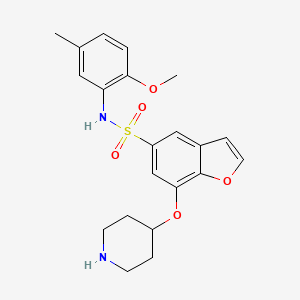
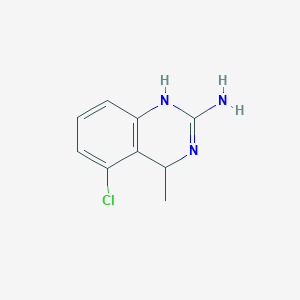
![9-chlorobenzo[h]isoquinolin-1(2H)-one](/img/structure/B3064277.png)
![9H-pyrido[3,4-b]indol-3-ol](/img/structure/B3064279.png)

